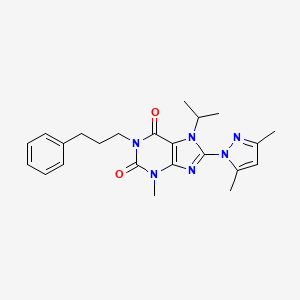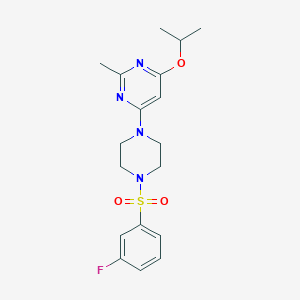
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as "compound X" and has been used in various laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
Compounds with structures similar to 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine have been synthesized and investigated for their potential in drug development. For instance, derivatives of pyrimidine-piperazine have shown promising anti-proliferative activities against human breast cancer cell lines, indicating their potential as anticancer agents (Parveen et al., 2017). Additionally, novel methylpyrimidine sulfonyl piperazine derivatives have been synthesized and evaluated for their antibacterial, anthelmintic, and anti-inflammatory activities, highlighting the versatility of these compounds in medicinal chemistry (Mohan et al., 2014).
Antibacterial and Antimicrobial Applications
Several studies have focused on the antibacterial and antimicrobial potential of compounds related to 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine. For example, Schiff base derivatives of sulfamerazine, a sulfonamide antibiotic, have demonstrated potent antibacterial and antifungal activity, suggesting the utility of such compounds in combating microbial infections (Othman et al., 2019).
Anticancer Research
The synthesis of chromene and quinoline conjugates with pyrimidine-piperazine moieties has been explored for their binding affinity to estrogen receptors, offering a pathway to potential anticancer drugs. Some of these compounds have shown better anti-proliferative activities than curcumin, a known natural compound with anticancer properties (Parveen et al., 2017).
Antioxidant Properties
Investigations into the antioxidant properties of compounds containing the piperazin-1-yl moiety, similar to the one of interest, have been conducted. For example, 2-alkoxyphenylcarbamic acid derivatives containing a piperazin-1-yl fragment have been screened for their antioxidant potential, providing insights into their protective effects against oxidative stress (Malík et al., 2017).
Novel Synthesis Approaches
Research has also focused on developing new synthesis methods for creating compounds with therapeutic potential. For example, a study on the synthesis of flunarizine, a known calcium channel blocker, demonstrates the ongoing efforts to find more efficient and effective ways to produce drugs that can cross the blood-brain barrier and exhibit pharmacological activity (Shakhmaev et al., 2016).
Propiedades
IUPAC Name |
4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-7-9-23(10-8-22)27(24,25)16-6-4-5-15(19)11-16/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAGXSMNCCKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

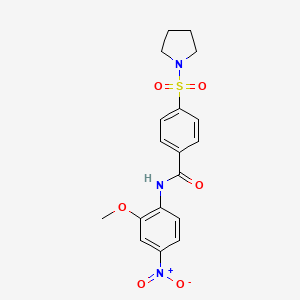
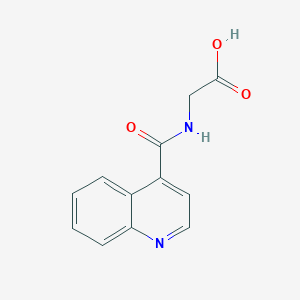

![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)
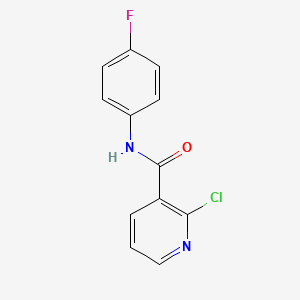
![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2964338.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)
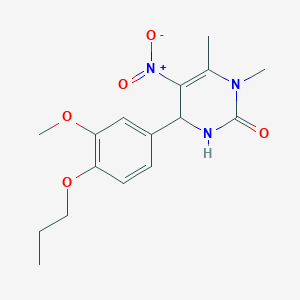
![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)

